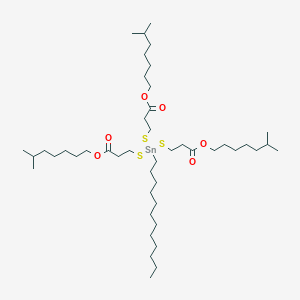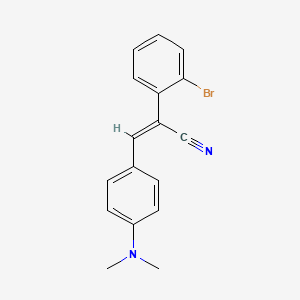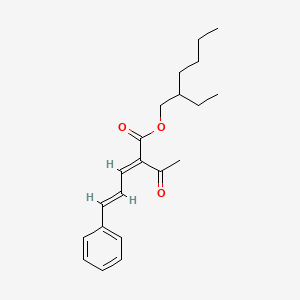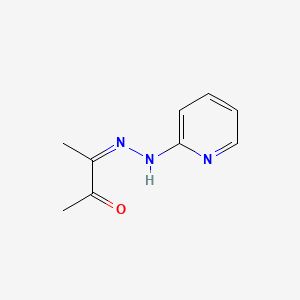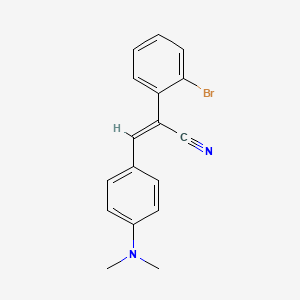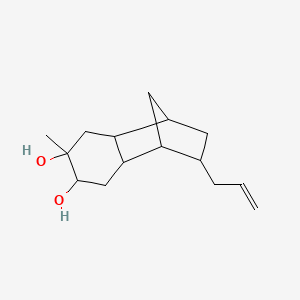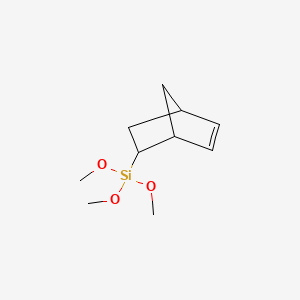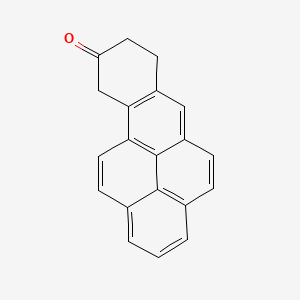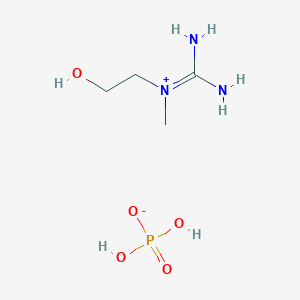
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate is a chemical compound that belongs to the class of guanidinium phosphates It is characterized by the presence of a guanidinium group, which is a functional group containing a central carbon atom bonded to three nitrogen atoms, and a phosphate group, which is a phosphorus atom bonded to four oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate typically involves the reaction of N-methylguanidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosphoric acid to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides, and are usually conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methylguanidinium phosphate involves its interaction with specific molecular targets and pathways. The guanidinium group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phosphate group can participate in phosphorylation reactions, which are critical in cellular signaling pathways. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N-Dimethylguanidinium phosphate
- N-(2-Hydroxyethyl)-N,N-dimethylguanidinium phosphate
- N-Methylguanidinium phosphate
Uniqueness
N-(2-Hydroxyethyl)-N-methylguanidinium phosphate is unique due to the presence of both a hydroxyl group and a methyl group on the guanidinium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.
属性
CAS 编号 |
33018-83-6 |
|---|---|
分子式 |
C4H14N3O5P |
分子量 |
215.15 g/mol |
IUPAC 名称 |
diaminomethylidene-(2-hydroxyethyl)-methylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
InChI 键 |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=C(N)N)CCO.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


